1α-羟基去氢表雄酮

描述

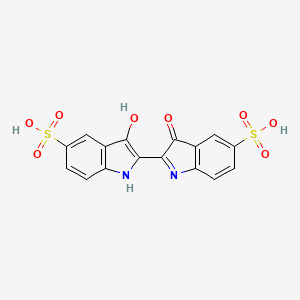

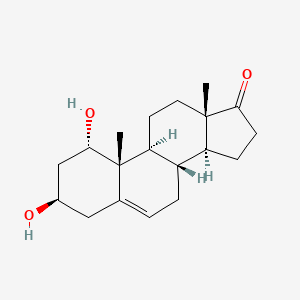

1-Androsterone, also known as 1-andro, 1-dehydroepiandrosterone, 1-DHEA, δ1-epiandrosterone, or 5α-androst-1-en-3β-ol-17-one, is a synthetic, orally active anabolic-androgenic steroid (AAS). It is an androgen prohormone of 1-testosterone (dihydroboldenone), 1-androstenedione, and other 1-dehydrogenated androstanes .

Synthesis Analysis

Dehydroepiandrosterone (DHEA) is an important endogenous steroid hormone in mammals used in the treatment of a variety of dysfunctions in female and male health. It is also an intermediate in the synthesis of steroidal drugs, such as abiraterone acetate which is used for the treatment of prostate cancer . The key steroidogenic enzyme for androgen synthesis is cytochrome P450 17α-hydroxylase (P450c17) .Molecular Structure Analysis

The chemical formula of 1alpha-Hydroxydehydroepiandrosterone is C19H30O2. Its molar mass is 290.447 g·mol−1 . The interpretation of the fragmentation pattern of the mass spectrum of a compound can be predicted given the natural abundance of the isotopes of carbon and the other elements present in the compound .Chemical Reactions Analysis

The production of DHEA by astrocytes is not limited to the cerebral cortex, as hypothalamic astrocytes produce DHEA at a level 3 times higher than that produced by cortical astrocytes. Cortical and hypothalamic astrocytes also have the capacity to metabolize DHEA to testosterone and estradiol in a dose-dependent manner .Physical And Chemical Properties Analysis

The properties of 1alpha-Hydroxydehydroepiandrosterone can be selectively reduced to DHEA, which was the key to success of this project .科学研究应用

激素生产和类固醇合成

1α-羟基去氢表雄酮在激素生产和类固醇合成中具有重要意义。研究表明,它对人类肾上腺皮质细胞中皮质酮、醛固酮、脱氢表雄酮、脱氢表雄酮硫酸酯和雄烯二酮等激素的产生有影响。它影响这些细胞中关键类固醇合成酶的表达,如CYP21A2、CYP11A1和CYP17A1。这些酶在肾上腺类固醇合成中起着至关重要的作用,表明1α-羟基去氢表雄酮在调节肾上腺激素生产和调控方面具有潜力(Lundqvist, Norlin, & Wikvall, 2010)。

基因调控潜力

研究表明,该化合物具有基因调控潜力,特别是作为1α,25(OH)2D3受体(VDR)的配体。作为VDR配体的非类固醇化合物表明在细胞增殖、分化和凋亡等细胞过程中具有更广泛的相互作用和影响。这些相互作用突显了其在治疗银屑病、骨质疏松症和癌症等疾病中的潜力(Peräkylä, Malinen, Herzig, & Carlberg, 2005)。

在癌细胞中的分化和凋亡

研究发现,与1α-羟基去氢表雄酮密切相关的1α,25-二羟基维生素D(3)的某些对映体可以诱导人类早幼粒白血病细胞的分化和凋亡。这表明这些化合物在癌症治疗中可能发挥作用,因为这些化合物可以调节恶性细胞的细胞反应(Nakagawa, Kurobe, Konno, Fujishima, Takayama, & Okano, 2000)。

在骨骼健康和钙平衡中的作用

1α-羟基去氢表雄酮在骨骼健康和钙平衡中起着至关重要的作用。它参与具有VDR的各种细胞类型的生理反应。其影响延伸到钙吸收和骨矿化的调节,突显了其在维持整体骨骼和矿物健康方面的重要性(Norman, 2008)。

在肺部疾病中的参与

该化合物已在肺部疾病,特别是肺癌的背景下进行研究。观察到肺癌患者肺泡巨噬细胞中1α-羟化酶的表达增加。这表明在肺癌的局部免疫抑制环境中可能发挥作用(Yokomura, Suda, Sasaki, Inui, Chida, & Nakamura, 2003)。

安全和危害

未来方向

属性

IUPAC Name |

(1S,3R,8R,9S,10R,13S,14S)-1,3-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28O3/c1-18-8-7-15-13(14(18)5-6-16(18)21)4-3-11-9-12(20)10-17(22)19(11,15)2/h3,12-15,17,20,22H,4-10H2,1-2H3/t12-,13+,14+,15+,17+,18+,19+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWUWPHTVCBJAFV-DYXPHYEZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2=O)CC=C4C3(C(CC(C4)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CC=C4[C@@]3([C@H](C[C@@H](C4)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00943302 | |

| Record name | 1,3-Dihydroxyandrost-5-en-17-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00943302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1alpha-Hydroxydehydroepiandrosterone | |

CAS RN |

20998-18-9 | |

| Record name | 1-Hydroxydehydroepiandrosterone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020998189 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Dihydroxyandrost-5-en-17-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00943302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2S,3S)-3-[[(2S)-1-(4-aminobutylamino)-4-methyl-1-oxopentan-2-yl]carbamoyl]oxirane-2-carboxylic acid](/img/structure/B1210179.png)